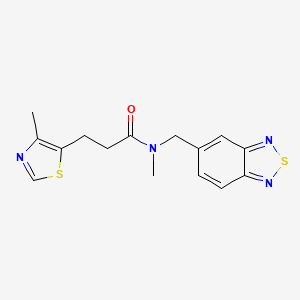

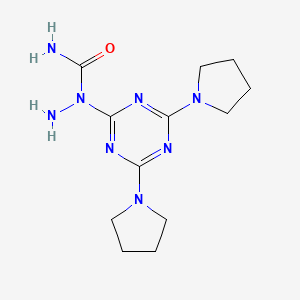

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The synthesis and study of benzothiadiazole and thiazol derivatives have been subjects of significant interest due to their wide range of biological activities and applications in medicinal chemistry. These compounds, including various propanamide derivatives, have been explored for their antimicrobial, anti-inflammatory, cytotoxic, and other pharmacological activities.

Synthesis Analysis

The synthesis of these compounds typically involves reactions between specific amines and acids or their derivatives. For instance, a related compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, was prepared by reacting benzo[d]thiazol-2-amine and flurbiprofen in high yield, characterized by 1H, 13C NMR, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using single-crystal X-ray diffraction. This method provides detailed information about the arrangement of atoms within the molecule, including bond lengths, angles, and conformational aspects. For example, the crystal structure and herbicidal activity of a related thiadiazole derivative were explored, revealing its effective structure-activity relationship (Liu et al., 2008).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization, substitution, and coupling reactions, to introduce different functional groups or to form rings. These reactions are crucial for modifying the chemical and biological properties of the compounds. For instance, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was carried out, showcasing the influence of different substituents on the compounds' anticancer activities (Tiwari et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- A study conducted by Zablotskaya et al. (2013) revealed that a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibit significant psychotropic, anti-inflammatory, and cytotoxic activities. These compounds demonstrate marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and some antimicrobial action (Zablotskaya et al., 2013).

Antimicrobial and Antifungal Properties

- Evren et al. (2020) synthesized new N-(naphthalen-1-yl)propanamide derivatives and studied their antimicrobial activity. These compounds showed notable activity against various bacteria and fungi species, with some demonstrating antifungal activity comparable to ketoconazole (Evren et al., 2020).

- Dawbaa et al. (2021) synthesized novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives and investigated their antimicrobial activity. Some compounds showed the highest antibacterial activity, whereas others displayed anticandidal effects against certain Candida species. Additionally, certain derivatives exhibited high cytotoxicity against various human leukemia cells (Dawbaa et al., 2021).

Anticancer Activity

- A study by Tiwari et al. (2017) focused on synthesizing Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising anticancer activity against a panel of four human cancer cell lines, indicating their potential as anticancer agents (Tiwari et al., 2017).

- Karakuş et al. (2018) prepared a series of novel 4-[(3-substituted)ureido/thioureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives from sulfamethizole, showing marked anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines (Karakuş et al., 2018).

Propiedades

IUPAC Name |

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS2/c1-10-14(21-9-16-10)5-6-15(20)19(2)8-11-3-4-12-13(7-11)18-22-17-12/h3-4,7,9H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZAOWXQSBTORZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCC(=O)N(C)CC2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)

![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)

![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)

![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B5547507.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)